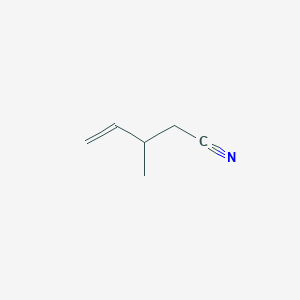

3-Methylpent-4-enenitrile

Descripción

3-Methylpent-4-enenitrile (hypothetical structure: CH₂=C(CH₂CH₂)CH(CH₃)CN) is an unsaturated nitrile featuring a methyl group at the third carbon and a double bond at the fourth position. Comparisons with similar compounds—varying in functional groups, substituents, or double bond positions—are critical for understanding its behavior in synthesis, reactivity, and safety .

Propiedades

IUPAC Name |

3-methylpent-4-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-3-6(2)4-5-7/h3,6H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRFECUANDWSMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511539 | |

| Record name | 3-Methylpent-4-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51980-04-2 | |

| Record name | 3-Methylpent-4-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Methylpent-4-enenitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.

From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.

Industrial Production Methods

Industrial production of 3-Methylpent-4-enenitrile typically involves large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Análisis De Reacciones Químicas

Types of Reactions

3-Methylpent-4-enenitrile undergoes various chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

Reduction: The nitrile group can be reduced to primary amines using hydrogenation or other reducing agents.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under appropriate conditions.

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Primary amines

Substitution: Various substituted nitriles

Aplicaciones Científicas De Investigación

3-Methylpent-4-enenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Methylpent-4-enenitrile involves its reactivity with various chemical reagents. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The double bond in the compound can undergo electrophilic addition, leading to the formation of various products. The specific pathways and molecular targets depend on the nature of the reacting species and the conditions employed.

Comparación Con Compuestos Similares

Structural and Molecular Comparison

Table 1: Structural and Molecular Properties

| Compound | CAS Number | Formula | Molecular Weight (g/mol) | Functional Group(s) | Key Substituents |

|---|---|---|---|---|---|

| 3-Methylpent-4-enenitrile* | Hypothetical | C₆H₉N | 95.14 | Nitrile | Methyl at C3, double bond at C4 |

| Pent-3-enenitrile | 4635-87-4 | C₅H₇N | 81.12 | Nitrile | Double bond at C3 |

| 2-((3-Methoxyphenyl)thio)pent-4-enenitrile | Not provided | C₁₂H₁₃NOS | 226.06 | Nitrile, Thioether | 3-Methoxyphenylthio at C2 |

| 3-Methylpent-4-enal | 1777-33-9 | C₆H₁₀O | 98.14 | Aldehyde | Methyl at C3, double bond at C4 |

*Hypothetical data inferred from structural analogs.

Key Observations :

- Double Bond Position : Pent-3-enenitrile (double bond at C3) differs from 3-methylpent-4-enenitrile in reactivity, as allylic positions influence stability and reaction pathways .

- Functional Groups : The aldehyde group in 3-methylpent-4-enal increases electrophilicity compared to nitriles, favoring nucleophilic addition over hydrolysis .

- Substituent Effects : The thioether and methoxy groups in 2-((3-methoxyphenyl)thio)pent-4-enenitrile enhance synthetic stability, yielding 91% product via FeTPPCl-catalyzed reactions .

Research Findings :

- Nitrile Stability : Nitriles like 3-methylpent-4-enenitrile are less reactive toward nucleophiles than aldehydes but require careful handling due to toxicity risks .

- Synthetic Efficiency : Electron-rich substituents (e.g., methoxy groups) improve synthetic yields, as seen in 2-((3-methoxyphenyl)thio)pent-4-enenitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.